Cas no 1554288-33-3 (3-(2-Aminoethyl)oxetan-3-ol)

3-(2-Aminoethyl)oxetan-3-ol is a versatile heterocyclic compound featuring both an oxetane ring and an aminoethyl functional group. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly as a building block for bioactive molecules. The oxetane ring enhances metabolic stability and solubility, while the aminoethyl group allows for further derivatization via amidation or conjugation. Its balanced polarity and compact scaffold contribute to improved pharmacokinetic properties in drug design. The compound is typically handled under inert conditions due to its sensitivity. Suitable for controlled reactions, it offers synthetic flexibility in medicinal chemistry and material science applications.
3-(2-Aminoethyl)oxetan-3-ol structure
3-(2-Aminoethyl)oxetan-3-ol structure
Product Name:3-(2-Aminoethyl)oxetan-3-ol
CAS No:1554288-33-3
MF:C5H11NO2
MW:117.146341562271
MDL:MFCD27664955
CID:4605775
Update Time:2025-06-13

3-(2-Aminoethyl)oxetan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Aminoethyl)oxetan-3-ol
    • MDL: MFCD27664955
    • Inchi: 1S/C5H11NO2/c6-2-1-5(7)3-8-4-5/h7H,1-4,6H2
    • InChI Key: PQIKHRFVWQGSGF-UHFFFAOYSA-N
    • SMILES: O1CC(CCN)(C1)O

Computed Properties

  • Exact Mass: 117.078978594 g/mol
  • Monoisotopic Mass: 117.078978594 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 80.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 117.15
  • XLogP3: -1
  • Topological Polar Surface Area: 55.5

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3-(2-Aminoethyl)oxetan-3-ol Suppliers

Amadis Chemical Company Limited
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(CAS:1554288-33-3)3-(2-Aminoethyl)oxetan-3-ol
Order Number:A1065993
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:34
Price ($):205.0/327.0/848.0
Email:sales@amadischem.com

Additional information on 3-(2-Aminoethyl)oxetan-3-ol

Introduction to 3-(2-Aminoethyl)oxetan-3-ol (CAS No. 1554288-33-3) in Modern Chemical and Pharmaceutical Research

3-(2-Aminoethyl)oxetan-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1554288-33-3, is a significant compound in the realm of chemical and pharmaceutical innovation. This oxetane derivative, characterized by its unique structural framework, has garnered attention due to its versatile applications in medicinal chemistry, drug design, and synthetic organic chemistry. The compound's molecular architecture, featuring a cycloether ring substituted with an aminoethyl group at the third position, imparts distinct reactivity and functional properties that make it a valuable building block for developing novel therapeutic agents.

The oxetane core of 3-(2-Aminoethyl)oxetan-3-ol is a strained three-membered heterocycle, which inherently facilitates ring-opening reactions under various conditions. This characteristic is particularly advantageous in pharmaceutical synthesis, where controlled ring cleavage can be harnessed to introduce specific functional groups or to form new bonds in a predictable manner. The presence of the 2-aminoethyl side chain further enhances the compound's utility by providing a site for further chemical modification, enabling the creation of more complex molecules with tailored biological activities.

In recent years, 3-(2-Aminoethyl)oxetan-3-ol has been explored as a key intermediate in the synthesis of bioactive molecules. Its structural motif has been incorporated into various pharmacophores, contributing to the development of compounds with potential applications in areas such as anti-inflammatory, anticancer, and antimicrobial therapies. The compound's ability to serve as a precursor for peptidomimetics and other protein-binding ligands has made it a subject of interest in structure-based drug design. Researchers have leveraged its reactivity to generate libraries of derivatives for high-throughput screening, accelerating the discovery process.

One of the most compelling aspects of 3-(2-Aminoethyl)oxetan-3-ol is its role in facilitating the construction of chiral centers. The oxetane ring can be opened with enantioselective catalysts, allowing for the synthesis of enantiomerically pure derivatives. This capability is crucial in pharmaceutical development, where the stereochemistry of a molecule often dictates its efficacy and safety profile. The compound's utility in asymmetric synthesis has been demonstrated in several studies, where it was used to construct complex cyclic scaffolds with high enantiomeric purity.

The application of computational methods has further enhanced the understanding and utilization of 3-(2-Aminoethyl)oxetan-3-ol. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict binding affinities and optimize lead structures. These computational approaches have been particularly valuable in designing derivatives with improved pharmacokinetic properties, such as enhanced solubility or metabolic stability. The integration of experimental data with computational predictions has allowed for a more efficient and targeted approach to drug discovery.

Recent advancements in synthetic methodologies have expanded the toolkit available for working with 3-(2-Aminoethyl)oxetan-3-ol. Transition-metal-catalyzed reactions, including cross-coupling and hydrogenation processes, have been employed to introduce additional functional groups or to modify existing ones. These transformations have enabled the creation of diverse molecular architectures while maintaining the integrity of the oxetane core. Such innovations have broadened the scope of applications for this compound in medicinal chemistry and materials science.

The biocatalytic approach to modifying 3-(2-Aminoethyl)oxetan-3-ol has also emerged as a promising strategy. Enzymatic methods offer a sustainable and environmentally friendly alternative to traditional synthetic routes, providing high selectivity and mild reaction conditions. Researchers have explored the use of engineered enzymes to perform ring-opening reactions or to introduce specific modifications, highlighting the potential of biocatalysis in fine chemical synthesis.

In conclusion, 3-(2-Aminoethyl)oxetan-3-ol (CAS No. 1554288-33-3) represents a versatile and innovative compound with significant implications for chemical and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for drug discovery and synthetic chemistry. As research continues to evolve, it is likely that new applications and methodologies will emerge, further solidifying its role as a cornerstone in modern chemical innovation.

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Amadis Chemical Company Limited
(CAS:1554288-33-3)3-(2-Aminoethyl)oxetan-3-ol
A1065993
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):205.0/327.0/848.0
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